molecular formula C10H11BrO B2831536 2-(4-Bromophenyl)-2-methylpropanal CAS No. 32454-16-3

2-(4-Bromophenyl)-2-methylpropanal

Cat. No.: B2831536
CAS No.: 32454-16-3
M. Wt: 227.101
InChI Key: WDCNOQSTJRGLOG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropanal is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of a suitable precursor, such as 2-methylpropanal, followed by the introduction of the bromophenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst, such as iron (Fe), to facilitate the bromination reaction. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors are designed to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)-2-methylpropanoic acid.

    Reduction: 2-(4-Bromophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-2-methylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-methylpropanal can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-2-methylpropanal: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodophenyl)-2-methylpropanal: Similar structure but with an iodine atom instead of bromine.

Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNOQSTJRGLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-bromophenyl)-2-methylpropan-1-ol (10 g, 44 mmol) in dichloromethane (80 mL) was added PCC (14 g, 65 mmol) in portions at 0° C. The resulting solution was stirred at ambient temperature overnight, and then filtered and concentrated in vacuo. The crude residue was purified by flash column chromatography with 1-2% ethyl acetate in hexane to afford the title compound as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 9.49 (s, 1H), 7.52 (d, J=6.3 Hz, 2H), 7.17 (d, J=6.3 Hz, 2H), 1.43 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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